molecular formula C29H31N3O6 B046735 O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate CAS No. 118292-30-1

O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate

Cat. No. B046735
M. Wt: 517.6 g/mol
InChI Key: OTWGVMUYCYENCE-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate, also known as MG132, is a proteasome inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a small molecule that inhibits the proteolytic activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and ultimately causing cell death.

Mechanism Of Action

O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate inhibits the proteolytic activity of the 26S proteasome by binding to the active site of the proteasome. This leads to the accumulation of ubiquitinated proteins, which are normally degraded by the proteasome. The accumulation of these proteins can lead to various cellular responses, including apoptosis, cell cycle arrest, and DNA repair.

Biochemical And Physiological Effects

The inhibition of proteasome activity by O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the growth of tumors. It has also been shown to have anti-inflammatory effects and to protect against neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate in lab experiments is its ability to selectively inhibit the proteolytic activity of the 26S proteasome. This allows for the study of the specific cellular responses that occur as a result of proteasome inhibition. However, one limitation of using this compound is its potential toxicity to cells, which can lead to non-specific effects.

Future Directions

There are several future directions for the use of O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate in scientific research. One direction is the development of more selective proteasome inhibitors that target specific subunits of the proteasome. Another direction is the study of the effects of proteasome inhibition on specific signaling pathways and cellular processes. Finally, the use of proteasome inhibitors in combination with other therapies, such as chemotherapy or radiation therapy, is an area of active research.

Synthesis Methods

The synthesis of O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate involves several steps. The first step involves the protection of the amino and carboxyl groups of phenylalanine and glycine, respectively. This is followed by the coupling of the two protected amino acids to form the dipeptide. The dipeptide is then deprotected and coupled with the hydroxamic acid to form the final product, O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate.

Scientific Research Applications

O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate has been extensively used in scientific research due to its ability to inhibit the proteolytic activity of the 26S proteasome. The proteasome is responsible for the degradation of intracellular proteins, including misfolded or damaged proteins, regulatory proteins, and signaling proteins. Inhibition of proteasome activity can lead to the accumulation of these proteins, resulting in various cellular responses, including apoptosis, cell cycle arrest, and DNA repair.

properties

CAS RN

118292-30-1

Product Name

O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate

Molecular Formula

C29H31N3O6

Molecular Weight

517.6 g/mol

IUPAC Name

[[2-oxo-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]ethyl]amino] 2,4,6-trimethylbenzoate

InChI

InChI=1S/C29H31N3O6/c1-19-14-20(2)26(21(3)15-19)28(35)38-30-17-25(33)32-27(34)24(16-22-10-6-4-7-11-22)31-29(36)37-18-23-12-8-5-9-13-23/h4-15,24,30H,16-18H2,1-3H3,(H,31,36)(H,32,33,34)/t24-/m0/s1

InChI Key

OTWGVMUYCYENCE-DEOSSOPVSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C(=O)ONCC(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C

SMILES

CC1=CC(=C(C(=C1)C)C(=O)ONCC(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)ONCC(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C

synonyms

CBZ-Phe-Gly-NH-O-CO-(2,4,6-Me3)Ph
CPG hydroxamate TMP
O-mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate

Origin of Product

United States

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